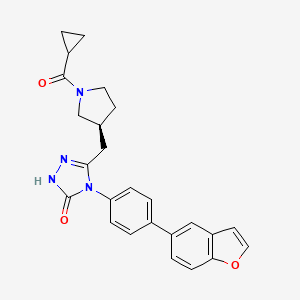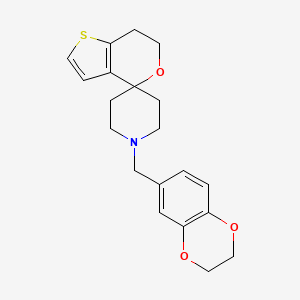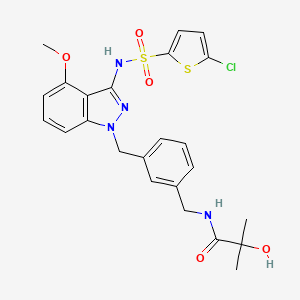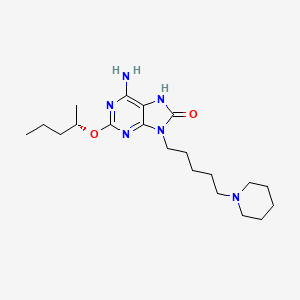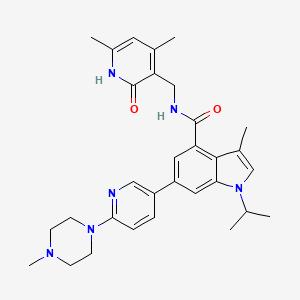
GSK503
Descripción general
Descripción
GSK503 es un inhibidor potente y específico de la enzima enhancer of zeste homolog 2 (EZH2), una histona-lisina N-metiltransferasa. Este compuesto ha mostrado una actividad antitumoral potencial y se utiliza principalmente en la investigación científica para estudiar las modificaciones epigenéticas y sus implicaciones en diversas enfermedades, incluido el cáncer .
Aplicaciones Científicas De Investigación
GSK503 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la inhibición de EZH2 y sus efectos sobre la metilación de histonas.
Biología: Investiga el papel de EZH2 en la expresión génica y la regulación epigenética.
Medicina: Explora las posibles aplicaciones terapéuticas en el tratamiento de cánceres, como el linfoma difuso de células B grandes y el melanoma.
Industria: Utilizado en el desarrollo de nuevos fármacos epigenéticos y herramientas de investigación
Mecanismo De Acción
GSK503 ejerce sus efectos inhibiendo la actividad metiltransferasa de EZH2. Esta inhibición conduce a una reducción en la trimetilación de la histona H3 en la lisina 27 (H3K27me3), una marca epigenética clave asociada con la represión génica. Al bloquear esta actividad, this compound reactiva los genes supresores tumorales e inhibe el crecimiento y la metástasis de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
GSK503 interacts with the EZH2 methyltransferase, a histone-lysine N-methyltransferase enzyme . This enzyme catalyzes the trimethylation of lysine 27 on histone 3 (H3K27me3), a process that induces chromatin compaction and consequently inhibits target genes transcription . This compound is highly selective against EZH1 and other human methyltransferases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces cellular H3K27me3 levels . In human melanoma cells, this compound significantly reduces H3K27me3 levels, induces G1 cell cycle arrest, and slows down cell growth . It also inhibits the growth of diffuse large B-cell lymphoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the methyltransferase activity of both wild-type and mutant EZH2 . This inhibition leads to a reduction in H3K27me3 levels, which in turn affects gene expression . The compound is highly selective, showing over 4000-fold selectivity over other human methyltransferases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It reduces cellular H3K27me3 levels and inhibits the growth of diffuse large B-cell lymphoma cells . The effects of this compound have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to inhibit lymph node and lung metastases of melanoma and reduce lung nodule counts . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
As an inhibitor of the EZH2 methyltransferase, it likely interacts with this enzyme and potentially other cofactors in the histone methylation pathway .
Transport and Distribution
Given its role as an inhibitor of the EZH2 methyltransferase, it is likely that it interacts with this enzyme in the nucleus of cells .
Subcellular Localization
This compound is likely to be localized in the nucleus of cells, given its interaction with the EZH2 methyltransferase, a nuclear enzyme
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
GSK503 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura central de indol, seguida de la introducción de varios grupos funcionales. La ruta sintética suele implicar los siguientes pasos:
- Formación del núcleo de indol mediante reacciones de ciclación.
- Introducción de los anillos de piperazina y piridina mediante reacciones de sustitución.
- Reacciones de acoplamiento finales para unir el grupo carboxamida .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se produce generalmente en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica múltiples pasos de purificación, incluida la recristalización y la cromatografía, para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
GSK503 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos como los haluros y los nucleófilos se emplean en reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de this compound, que se utilizan para estudiar la relación estructura-actividad y optimizar la eficacia del compuesto .
Comparación Con Compuestos Similares
GSK503 se compara con otros inhibidores de EZH2, como GSK126 y GSK343. Si bien todos estos compuestos se dirigen a EZH2, this compound se destaca por su mayor selectividad y potencia. Es más de 200 veces más selectivo que EZH1 y más de 4000 veces más selectivo que otras histona metiltransferasas .
Lista de compuestos similares
GSK126: Otro inhibidor potente de EZH2 con aplicaciones similares.
GSK343: Estructuralmente relacionado con this compound y utilizado en contextos de investigación similares.
UNC1999: Un inhibidor dual de EZH2 y EZH1 con aplicaciones en la investigación del cáncer
Propiedades
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GSK503 and its downstream effects?
A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].
Q2: How does this compound interact with its target, EZH2?
A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.
Q3: What are the effects of this compound on gene expression in the context of cancer?
A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.
Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?
A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
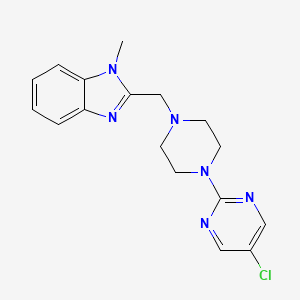
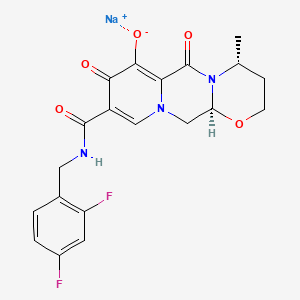

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

